1,3,5-Triazine-2,4,6-trithiol trisodium salt solution
Overview
Description
1,3,5-Triazine-2,4,6-trithiol trisodium salt solution is a chemical compound with the molecular formula C₃N₃Na₃S₃This compound is notable for its unique structure, which includes a triazine ring with three thiol groups, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Sodium trithiocyanurate, also known as EW8XOU36QW, is a coordination polymer composed of alkali metal ions and trithiocyanurate anions . The primary targets of this compound are the alkali metal ions located in the thiol-rich environment formed between the trithiocyanurate layers .
Mode of Action
The compound interacts with its targets through the formation of coordination polymers . These polymers are synthesized using single crystals, which are used for structure determinations by X-ray diffraction and ionic conductivity measurements by AC impedance methods .
Biochemical Pathways
The compound’s ability to form coordination polymers with alkali metal ions suggests that it may influence ionic conductivity .
Result of Action
The most significant result of Sodium trithiocyanurate’s action is its impact on ionic conductivity. Among the crystals synthesized, one exhibited proton conductivity under atmospheric conditions . This suggests that the compound may have potential applications in areas where ionic conductivity is crucial.
Action Environment
The action of Sodium trithiocyanurate is influenced by environmental factors. For instance, the compound’s ability to exhibit proton conductivity is observed under specific atmospheric conditions . Furthermore, the presence of water molecules, which are always coordinated to a cation, also plays a role in the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution can be synthesized through the reaction of trithiocyanuric acid with sodium hydroxide. The reaction typically involves dissolving trithiocyanuric acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium trithiocyanurate .
Industrial Production Methods: In industrial settings, sodium trithiocyanurate is produced by reacting trithiocyanuric acid with sodium carbonate or sodium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity sodium trithiocyanurate .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive with metal ions, forming coordination complexes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide compounds, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Trithiocyanuric Acid: The parent compound of sodium trithiocyanurate, which also forms complexes with metal ions.
Potassium Trithiocyanurate: Similar to sodium trithiocyanurate but with potassium ions instead of sodium.
Rubidium Trithiocyanurate: Another alkali metal trithiocyanurate with rubidium ions.
Uniqueness: 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications such as wastewater treatment and coordination chemistry .
Properties
IUPAC Name |
trisodium;1,3,5-triazine-2,4,6-trithiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVOYAFUSJONHU-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N3Na3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
638-16-4 (Parent) | |
Record name | Sodium trithiocyanurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044853 | |
Record name | Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17766-26-6 | |
Record name | Sodium trithiocyanurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM TRITHIOCYANURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8XOU36QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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